molecular formula C20H18N2O6 B2745616 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 952970-18-2

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2745616
CAS No.: 952970-18-2
M. Wt: 382.372
InChI Key: HSFFYQKTKDNTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic carboxamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked via a carboxamide group to a substituted isoxazole ring. The isoxazole moiety is further functionalized with a 3,4-dimethoxyphenyl group at the 5-position and a methylene bridge at the 3-position.

Properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-24-15-5-3-12(7-18(15)25-2)17-9-14(22-28-17)10-21-20(23)13-4-6-16-19(8-13)27-11-26-16/h3-9H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFFYQKTKDNTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research studies and findings.

  • CAS Number : 952970-18-2
  • Molecular Formula : C20_{20}H18_{18}N2_2O6_6
  • Molecular Weight : 382.4 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Isoxazole Ring : Achieved through cycloaddition reactions.
  • Substitution with Dimethoxyphenyl Group : Often via palladium-catalyzed cross-coupling reactions.
  • Final Carboxamide Formation : Through acylation reactions with appropriate coupling reagents.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies :
    • The compound exhibited significant cytotoxicity against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). IC50 values were reported to be lower than those of standard chemotherapeutics like doxorubicin .
    • In one study, compounds similar to this compound demonstrated IC50 values ranging from 2.38 µM to 4.52 µM against these cell lines .
  • Mechanisms of Action :
    • Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound resulted in significant changes in cell cycle distribution, particularly a reduction in cells in the G1 phase and an increase in G2-M phase arrest, suggesting a potent inhibitory effect on cell cycle progression .
    • Apoptosis Induction : The compound's ability to induce apoptosis was confirmed through annexin V-FITC assays, which showed increased apoptotic cell populations post-treatment .

Other Biological Activities

In addition to anticancer properties, this compound has been evaluated for other biological activities:

  • Antioxidant Activity : The compound demonstrated significant antioxidant properties when tested against DPPH radicals, indicating potential protective effects against oxidative stress .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Hepatocellular Carcinoma :
    • A study reported that this compound significantly inhibited cell proliferation in Hep3B cells with an IC50 value lower than that of doxorubicin. The study also noted a correlation between the structure of the compound and its biological activity .
  • Comparative Analysis with Doxorubicin :
    • In comparative studies, this compound showed lower cytotoxicity towards normal cell lines while maintaining potent activity against cancer cells. This selectivity suggests a favorable therapeutic index for further development .

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Methylenedioxy Groups : The 3,4-dimethoxyphenyl group in the target compound may offer greater metabolic stability compared to the methylenedioxy core, which is prone to oxidative cleavage .
  • Aliphatic vs. Aromatic Substituents : S807’s heptan-4-yl group confers higher lipophilicity but faster metabolism compared to aromatic substituents .

Pharmacological and Metabolic Comparisons

  • Enzyme Inhibition : Pyrazole and isoxazole carboxamides (e.g., compounds in and ) demonstrate activity as kinase or GABA receptor inhibitors. The target compound’s isoxazole-methyl group may similarly enhance selectivity for specific enzymatic targets .
  • Metabolic Stability : Unlike S807, which undergoes rapid hepatic oxidation, the target compound’s aromatic substituents may slow metabolism, extending its half-life .

Preparation Methods

Preparation of Ethyl 3-(3,4-Dimethoxyphenyl)-3-Oxopropionate

The synthesis begins with the Claisen condensation of ethyl acetate with 3,4-dimethoxyacetophenone in the presence of sodium ethoxide, yielding ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropionate. This β-keto ester serves as the precursor for isoxazole ring formation.

Reaction Conditions :

  • Solvent: Anhydrous ethanol
  • Catalyst: Sodium ethoxide (1.2 equiv.)
  • Temperature: Reflux (78°C)
  • Duration: 6 hours
  • Yield: 85–90%.

Cyclization to 5-(3,4-Dimethoxyphenyl)Isoxazole-3-Carboxylate

The β-keto ester undergoes cyclization with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol to form ethyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate.

Mechanism :

  • Hydroxylamine reacts with the β-keto ester to form an oxime intermediate.
  • Intramolecular cyclization eliminates water, forming the isoxazole ring.

Optimization :

  • Molar ratio: β-keto ester : NH$$_2$$OH·HCl = 1 : 1.5
  • Temperature: 80°C
  • Yield: 78%.

Reduction to 3-(Hydroxymethyl)-5-(3,4-Dimethoxyphenyl)Isoxazole

The ester group is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH$$_4$$) in tetrahydrofuran (THF).

Procedure :

  • LiAlH$$_4$$ (2.5 equiv.) is added dropwise to a THF solution of the ester at 0°C.
  • Reaction stirred at room temperature for 4 hours.
  • Quenched with aqueous NH$$_4$$Cl, extracted with ethyl acetate.
  • Yield: 92%.

Bromination to 3-(Bromomethyl)-5-(3,4-Dimethoxyphenyl)Isoxazole

The hydroxymethyl group is converted to bromomethyl via Appel reaction using carbon tetrabromide (CBr$$4$$) and triphenylphosphine (PPh$$3$$) in dichloromethane.

Conditions :

  • CBr$$4$$ : PPh$$3$$ : Alcohol = 1.2 : 1.2 : 1
  • Temperature: 0°C to room temperature
  • Duration: 12 hours
  • Yield: 91%.

Azidation and Reduction to Aminomethyl Isoxazole

The bromomethyl intermediate reacts with sodium azide (NaN$$3$$) in methanol, followed by Staudinger reduction with triphenylphosphine (PPh$$3$$) to yield 5-(3,4-dimethoxyphenyl)isoxazole-3-methylamine.

Key Steps :

  • Azidation : NaN$$_3$$ (1.2 equiv.), methanol, reflux, 24 hours (Yield: 89%).
  • Reduction : PPh$$3$$ (1.5 equiv.), THF/H$$2$$O, room temperature, 6 hours (Yield: 95%).

Synthesis of Benzo[d]Dioxole-5-Carboxylic Acid

Bromination of Benzo[d]Dioxole

Bromination of benzo[d]dioxole at position 5 is achieved using bromine (Br$$_2$$) in water at 85°C.

Procedure :

  • Benzo[d]dioxole (1 equiv.) and Br$$2$$ (1.4 equiv.) in H$$2$$O.
  • Temperature: 85°C, 8 hours.
  • Yield: 86%.

Grignard Carbonation to Carboxylic Acid

The brominated intermediate undergoes Grignard reaction with magnesium turnings in THF, followed by carbonation with dry ice.

Steps :

  • Grignard Formation : Mg (1.2 equiv.), THF, 40°C, 2 hours.
  • Carbonation : CO$$_2$$ gas bubbled into the reaction mixture at -78°C.
  • Acidification with HCl yields benzo[d]dioxole-5-carboxylic acid (Yield: 74%).

Carboxamide Coupling

Activation of Carboxylic Acid

Benzo[d]dioxole-5-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

Conditions :

  • EDCI (1.5 equiv.), DMAP (0.3 equiv.), DCM, argon atmosphere.
  • Activation time: 30 minutes.

Amine Coupling

The activated acid reacts with 5-(3,4-dimethoxyphenyl)isoxazole-3-methylamine at room temperature for 24–48 hours.

Workup :

  • Extraction with 1% NaHCO$$_3$$ and brine.
  • Purification via silica gel chromatography (DCM/ethyl acetate, 1:1).
  • Yield: 68%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (500 MHz, DMSO-d$$6$$) : δ 7.45 (s, 1H, benzodioxole-H), 7.12 (s, 1H, isoxazole-H), 6.92 (s, 2H, dimethoxyphenyl-H), 5.98 (s, 2H, dioxole-OCH$$2$$O), 4.51 (s, 2H, CH$$2$$NH), 3.85 (s, 6H, OCH$$3$$).
  • 13C NMR (125 MHz, DMSO-d$$6$$) : δ 167.2 (C=O), 161.5 (isoxazole-C), 149.1 (dioxole-C), 132.4–108.7 (aromatic carbons), 56.3 (OCH$$3$$).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C$${20}$$H$${19}$$N$$2$$O$$6$$ : [M+H]$$^+$$ 399.1294.
  • Observed : 399.1292.

Optimization and Challenges

Catalytic Efficiency in Suzuki Coupling

Palladium catalysts (e.g., PdCl$$2$$(PPh$$3$$)$$_2$$) enhance cross-coupling yields but require stringent anhydrous conditions.

Azide Reduction Selectivity

Staudinger reduction avoids over-reduction observed in catalytic hydrogenation, preserving the isoxazole ring.

Q & A

Q. Methodological approach :

Orthogonal assays : Validate results using biochemical (e.g., enzyme inhibition) and cell-based (e.g., apoptosis markers) assays.

Stability studies : Monitor compound integrity via HPLC at intervals (0, 24, 48 hrs) under varying conditions .

What experimental designs are recommended for evaluating the compound’s mechanism of action in anticancer research?

Q. Advanced

  • Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout screens to identify binding partners.
  • Mitochondrial assays : Isolate mitochondria from C57BL6/J mouse liver and measure membrane potential (Rh123 fluorescence) or Ca²⁺ uptake (Calcium Green-5N) .
  • In vivo models : Zebrafish xenografts for preliminary toxicity and efficacy screening before murine studies.

Q. Basic

  • Solubility profile : Poor aqueous solubility (common in carboxamides) requires formulation with co-solvents (e.g., 10% PEG-400, 5% Tween-80) .
  • Dosing strategies : Optimize via pharmacokinetic studies (e.g., IV vs. oral administration in murine models).

Q. Advanced

  • Nanoparticle encapsulation : Use PLGA or liposomes to enhance bioavailability. Monitor particle size (DLS) and drug loading (HPLC) .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods for weighing and synthesis steps.
  • Waste disposal : Collect organic waste in sealed containers for incineration .

Q. Advanced

  • Hazard monitoring : LC-MS to detect airborne particulates during synthesis.
  • First aid : Immediate rinsing with PBS for eye/skin contact, followed by medical evaluation .

How can computational modeling predict the compound’s interactions with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or DNA repair enzymes. Validate with MD simulations (AMBER or GROMACS) .
  • QSAR models : Corrogate structural features (e.g., methoxy groups) with bioactivity data from PubChem analogs .

Q. Basic

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., isoxazole vs. oxadiazole rings) .
  • HPLC : Purity assessment (>95%) with C18 columns (ACN/water gradient).

Q. Advanced

  • X-ray crystallography : Resolve stereochemistry of the benzodioxole moiety .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ = 387.1234 for C₂₀H₁₈N₂O₆) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.